![molecular formula C8H10N4OS B3012025 5-[1-(3-methyl-1H-pyrazol-1-yl)ethyl]-1,3,4-oxadiazole-2-thiol CAS No. 1005632-06-3](/img/structure/B3012025.png)
5-[1-(3-methyl-1H-pyrazol-1-yl)ethyl]-1,3,4-oxadiazole-2-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "5-[1-(3-methyl-1H-pyrazol-1-yl)ethyl]-1,3,4-oxadiazole-2-thiol" is a derivative of 1,3,4-oxadiazole, a heterocyclic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and agriculture. The structure of this compound includes a 1,3,4-oxadiazole ring, which is known for its versatility and reactivity, allowing for the synthesis of a wide range of derivatives with varying properties and activities .
Synthesis Analysis
The synthesis of 1,3,4-oxadiazole derivatives typically involves the reaction of appropriate precursors under conditions that promote the formation of the oxadiazole ring. For instance, the synthesis of similar compounds has been reported using carboxylic acids and hydrazides as starting materials, with subsequent cyclization reactions . The synthesis process is often followed by characterization using techniques such as IR, NMR, and HRMS spectra, and in some cases, the structure is confirmed by X-ray diffraction analysis .
Molecular Structure Analysis
The molecular structure of 1,3,4-oxadiazole derivatives is characterized by the presence of the oxadiazole ring, which can be substituted at various positions to yield compounds with different properties. X-ray crystallography is a common method used to determine the spatial structure of these compounds, providing detailed information about their molecular geometry . The presence of substituents on the oxadiazole ring, such as the pyrazole moiety in the compound of interest, can significantly influence the molecular conformation and, consequently, the reactivity and interaction with biological targets .
Chemical Reactions Analysis
The reactivity of 1,3,4-oxadiazole derivatives is influenced by the substituents attached to the oxadiazole ring. These compounds can undergo various chemical reactions, including nucleophilic addition, as seen in the synthesis of related compounds . The introduction of different functional groups can lead to the formation of novel compounds with potential biological activity, as demonstrated by the synthesis of triazole and thiadiazole derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,3,4-oxadiazole derivatives are closely related to their molecular structure. The absorption and emission spectra of these compounds can vary depending on the substituents present, which affects their optical properties . Solvent polarity can also influence the absorption and fluorescence characteristics of these compounds . The thermal stability of these compounds is another important property, with some derivatives showing complete decomposition at high temperatures . The introduction of different substituents can lead to compounds with varying fungicidal activities, as seen in the case of thiadiazole derivatives .
Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition :
- Compounds similar to 5-[1-(3-methyl-1H-pyrazol-1-yl)ethyl]-1,3,4-oxadiazole-2-thiol have been synthesized and tested for their corrosion inhibition properties on mild steel in sulphuric acid. These derivatives, including 1,3,4-oxadiazole structures, demonstrated protective effects against corrosion, as evidenced by increases in charge transfer resistance and findings from electrochemical impedance spectroscopy, SEM, and computational studies (Ammal, Prajila, & Joseph, 2018).
Fungicidal Activity :
- Certain 1,3,4-oxadiazole derivatives, related to the compound , have shown potential as fungicides, particularly against rice sheath blight in China. These compounds, including those with a pyrazole structure, have been synthesized and evaluated for their fungicidal activities, revealing insights into structure-activity relationships (Chen, Li, & Han, 2000).
Pharmacological Evaluation for Tumour Inhibition and Anti-Inflammatory Actions :
- Research has been conducted on the pharmacological potential of novel derivatives including 1,3,4-oxadiazole and pyrazole structures. These compounds were evaluated for toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions, showing varied effects across different assays (Faheem, 2018).
Anticancer Activity :
- A series of thiazole compounds, including those with 1,3,4-oxadiazole and pyrazole structures, were synthesized and tested for their anticancer activity against breast cancer cells. These studies contribute to the understanding of the potential therapeutic applications of such compounds (Sonar et al., 2020).
Xanthine Oxidase Inhibitory Activity :
- The compound's derivatives have been investigated for their xanthine oxidase inhibitory activity, which is relevant in the treatment of conditions like gout. The synthesis and evaluation of these compounds provide insights into their potential medical applications (Qi, You, Wang, & Zhang, 2015).
Antimicrobial Activity :
- Similar compounds have been synthesized and evaluated for their antibacterial activity against common pathogenic bacteria. These studies help in understanding the potential of 1,3,4-oxadiazole derivatives in developing new antibacterial agents (Asif, Alghamdi, Alshehri, & Kamal, 2021).
Wirkmechanismus
Target of Action
The compound “5-[1-(3-methyl-1H-pyrazol-1-yl)ethyl]-1,3,4-oxadiazole-2-thiol” is a pyrazole derivative. Pyrazole derivatives are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . The primary targets of this compound are likely to be the parasites causing these diseases, namely Leishmania and Plasmodium species .
Mode of Action
It is known that pyrazole derivatives can interact with their targets in various ways, leading to changes in the biological functions of these targets . For instance, some pyrazole derivatives have been shown to inhibit key enzymes in the parasites, disrupting their metabolic processes and leading to their death .
Biochemical Pathways
The biochemical pathways affected by this compound are likely to be those involved in the metabolism of the parasites. By inhibiting key enzymes, the compound disrupts these pathways, preventing the parasites from obtaining the nutrients they need to survive and reproduce . The downstream effects of this disruption include the death of the parasites and the alleviation of the diseases they cause .
Pharmacokinetics
Like other pyrazole derivatives, it is likely to be well-absorbed and distributed throughout the body, reaching the sites where the parasites reside . Its metabolism and excretion would depend on various factors, including its chemical structure and the characteristics of the individual taking it .
Result of Action
The result of the compound’s action is the inhibition of the parasites’ metabolic processes, leading to their death . This results in the alleviation of the diseases caused by these parasites, such as leishmaniasis and malaria .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other drugs could affect its absorption and metabolism, potentially altering its efficacy . Additionally, factors such as the individual’s health status and genetic makeup could also influence how the compound is processed in the body and how effectively it acts on its targets .
Safety and Hazards
Zukünftige Richtungen
Pyrazole compounds have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Their popularity has skyrocketed since the early 1990s . Future research could focus on the development of novel pyrazole compounds with improved efficacy and safety profiles .
Eigenschaften
IUPAC Name |
5-[1-(3-methylpyrazol-1-yl)ethyl]-3H-1,3,4-oxadiazole-2-thione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4OS/c1-5-3-4-12(11-5)6(2)7-9-10-8(14)13-7/h3-4,6H,1-2H3,(H,10,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQBQRWNNGGFVAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C(C)C2=NNC(=S)O2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(4-fluorophenoxy)-N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B3011944.png)
![N-[1-hydroxy-2-oxo-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B3011945.png)



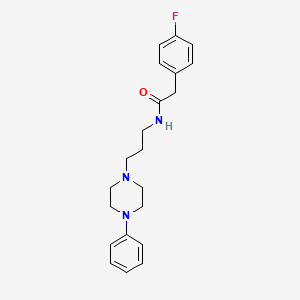
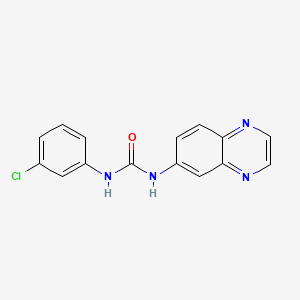
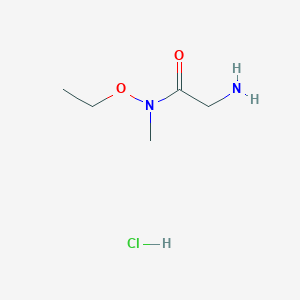
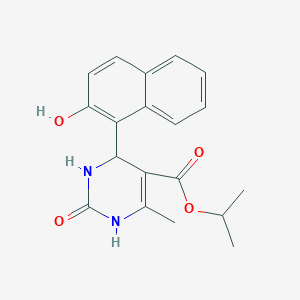

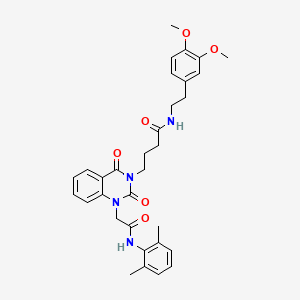
![3-{[(3-methoxyphenyl)methyl]sulfanyl}-4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazole](/img/structure/B3011965.png)